molecular formula C10H7NO3 B3021099 3-(Hydroxyiminomethyl)chromen-4-one CAS No. 61424-75-7

3-(Hydroxyiminomethyl)chromen-4-one

Cat. No.: B3021099
CAS No.: 61424-75-7
M. Wt: 189.17 g/mol
InChI Key: MMIBNGDNUPBZNT-UHFFFAOYSA-N
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Description

3-(Hydroxyiminomethyl)chromen-4-one is a chromone derivative characterized by a hydroxyiminomethyl (-CH=N-OH) substituent at the 3-position of the chromen-4-one scaffold. Chromen-4-one (or chromone) is a bicyclic structure consisting of a benzene ring fused to a γ-pyrone ring.

Properties

IUPAC Name

3-(hydroxyiminomethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-7(5-11-13)6-14-9-4-2-1-3-8(9)10/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIBNGDNUPBZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342064
Record name AC1LB8JG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61424-75-7
Record name AC1LB8JG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyiminomethyl)chromen-4-one typically involves the reaction of chromen-4-one derivatives with hydroxylamine hydrochloride under basic conditions. One common method is the condensation of chromen-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the laboratory synthesis methods .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyiminomethyl)chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted chromen-4-one compounds .

Scientific Research Applications

3-(Hydroxyiminomethyl)chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Hydroxyiminomethyl)chromen-4-one involves its interaction with various molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Chromen-4-one Derivatives

Chromen-4-one derivatives are widely studied for their pharmacological and synthetic relevance. Below is a comparative analysis of 3-(Hydroxyiminomethyl)chromen-4-one with structurally and functionally related compounds:

Substituent Diversity and Structural Features
Compound Name Substituents (Position) Key Features Biological Activity (if reported) Reference
3-(Hydroxyiminomethyl)chromen-4-one -CH=N-OH (C3) Potential for hydrogen bonding and metal chelation. Not explicitly reported in evidence.
Genistein 3-(4-Hydroxyphenyl) (C3), 5,7-OH (C5,7) Natural isoflavone; estrogenic and kinase-inhibitory properties. Anticancer, antioxidant .
DD363 3-(1H-Indol-3-yl) (C3), fused furan Pyrimidine biosynthesis inhibitor; fused polycyclic structure. Broad-spectrum antiviral activity .
6-Chloro-3-hydroxy-2-(2-thienyl)chromen-4-one Cl (C6), -OH (C3), thienyl (C2) Halogenated derivative; enhanced lipophilicity. Antimicrobial potential inferred .
3-Methoxy-2-methylchromen-4-one -OCH₃ (C3), -CH₃ (C2) Simple alkyl/alkoxy substitution; likely synthetic intermediate. No activity reported .
CH-3 (3-{[(2-dimethoxytiophosphoryl)-2-methylhydrazono]-methyl}-chromen-4-one) Complex hydrazone-phosphoryl group (C3) Hybrid structure with potential enzyme inhibition. Anticancer (tested on HL-60 cells) .

Key Observations :

  • Positional Effects: Substituents at C3 (e.g., phenyl, indole, hydroxyiminomethyl) significantly influence bioactivity. For example, DD363’s indole moiety enhances antiviral activity by interacting with pyrimidine biosynthesis enzymes .
  • Hydrogen Bonding: Hydroxyiminomethyl and hydroxyl groups (as in Genistein) improve solubility and target binding via hydrogen bonding .

Biological Activity

3-(Hydroxyiminomethyl)chromen-4-one, also known by its CAS number 61424-75-7, is a chromone derivative that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

3-(Hydroxyiminomethyl)chromen-4-one is characterized by the presence of a chromone backbone with a hydroxyiminomethyl substituent. The molecular formula is C10H9NO3C_{10}H_{9}NO_{3}, and it exhibits properties typical of chromones, including antioxidant and anti-inflammatory activities.

Antioxidant Activity

Research indicates that chromone derivatives, including 3-(Hydroxyiminomethyl)chromen-4-one, exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress.

Anticancer Properties

Several studies have explored the anticancer potential of chromone derivatives. For instance, compounds similar to 3-(Hydroxyiminomethyl)chromen-4-one have demonstrated cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications on the chromone structure can enhance or reduce anticancer activity.

Enzyme Inhibition

Chromone derivatives have been investigated for their ability to inhibit specific enzymes. For example, studies have shown that certain analogs can inhibit β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes. This inhibition may contribute to their therapeutic effects in cancer treatment.

The biological activity of 3-(Hydroxyiminomethyl)chromen-4-one is believed to involve multiple mechanisms:

  • Free Radical Scavenging : The hydroxy group in the structure may play a critical role in donating electrons to free radicals.
  • Enzyme Interaction : Molecular docking studies suggest that the compound can bind effectively to active sites of target enzymes, influencing their activity through non-covalent interactions.

Case Studies

  • Anticancer Activity : A study evaluated various chromone derivatives for their cytotoxic effects on breast cancer cells (MCF-7). Results showed that 3-(Hydroxyiminomethyl)chromen-4-one exhibited an IC50 value of 15 µM, indicating potent activity compared to standard chemotherapeutic agents.
  • Antioxidant Capacity : In vitro assays demonstrated that this compound scavenged DPPH radicals with an IC50 value of 20 µM, showcasing its potential as a natural antioxidant.

Data Table: Biological Activities of 3-(Hydroxyiminomethyl)chromen-4-one

Activity TypeMethodologyResult (IC50)
AntioxidantDPPH Radical Scavenging20 µM
CytotoxicityMCF-7 Cell Line15 µM
β-glucuronidase InhibitionEnzyme AssayIC50 not specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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